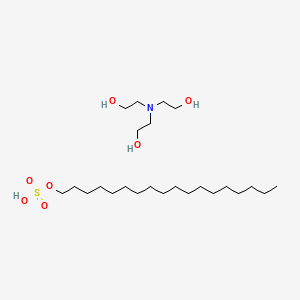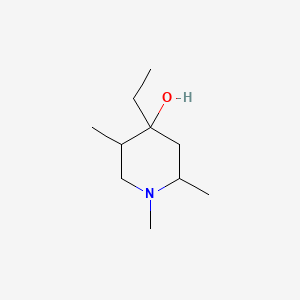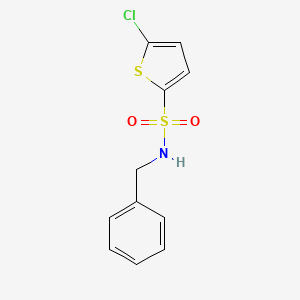![molecular formula C22H34ClN3O3 B14155722 N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol CAS No. 31326-29-1](/img/structure/B14155722.png)
N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is a complex organic compound with a diverse range of applications in various fields including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure and properties, which make it valuable for scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-aminoethyl)ethane-1,2-diamine involves the reaction of 1,2-dichloroethane with ammonia under high temperature and pressure conditions. The reaction is typically carried out in a tubular reactor at temperatures ranging from 150-250°C and pressures around 392.3 kPa. The reaction mixture is then neutralized with a base to obtain the free amine, which is further purified by distillation .
2-(chloromethyl)oxirane is synthesized by the reaction of epichlorohydrin with a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is purified by distillation .
The reaction is typically carried out at temperatures around 60-70°C, and the product is purified by recrystallization .
Industrial Production Methods
The industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness. For example, the production of bisphenol A involves continuous processes with efficient separation and purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N’-(2-aminoethyl)ethane-1,2-diamine undergoes various types of chemical reactions including oxidation, reduction, and substitution. It can react with aldehydes and ketones to form Schiff bases, and with carboxylic acids to form amides .
2-(chloromethyl)oxirane undergoes nucleophilic substitution reactions due to the presence of the epoxide ring. It can react with nucleophiles such as amines and thiols to form corresponding substituted products .
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol undergoes electrophilic aromatic substitution reactions due to the presence of phenolic groups. It can react with halogens, nitrating agents, and sulfonating agents to form corresponding substituted products .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of corresponding oxidized products such as aldehydes, ketones, and carboxylic acids.
Reduction: Formation of corresponding reduced products such as alcohols and amines.
Substitution: Formation of corresponding substituted products such as ethers, amides, and thiols
Scientific Research Applications
N’-(2-aminoethyl)ethane-1,2-diamine is widely used as a cross-linking agent in polymer chemistry, particularly in the production of epoxy resins. It is also used as a chelating agent in coordination chemistry .
2-(chloromethyl)oxirane is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also used in the production of epoxy resins and as a stabilizer in the polymer industry .
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is extensively used in the production of polycarbonate plastics and epoxy resins. It is also used as an antioxidant in the food industry and as a precursor in the synthesis of various pharmaceuticals .
Mechanism of Action
The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine involves its ability to form stable complexes with metal ions, which makes it an effective chelating agent. It can also act as a nucleophile in various chemical reactions due to the presence of amino groups .
2-(chloromethyl)oxirane exerts its effects through the reactivity of the epoxide ring, which can undergo nucleophilic attack by various nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis .
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol exerts its effects through its ability to undergo electrophilic aromatic substitution reactions. This reactivity makes it valuable in the synthesis of various substituted aromatic compounds .
Comparison with Similar Compounds
Similar Compounds
Diethylenetriamine: Similar to N’-(2-aminoethyl)ethane-1,2-diamine, it is used as a cross-linking agent and chelating agent.
Epichlorohydrin: Similar to 2-(chloromethyl)oxirane, it is used as an intermediate in the synthesis of various chemicals.
Bisphenol S: Similar to 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol, it is used in the production of polycarbonate plastics and epoxy resins.
Uniqueness
N’-(2-aminoethyl)ethane-1,2-diamine is unique due to its ability to form stable complexes with metal ions, making it an effective chelating agent .
2-(chloromethyl)oxirane is unique due to the presence of the epoxide ring, which makes it highly reactive and valuable as an intermediate in organic synthesis .
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is unique due to its ability to undergo electrophilic aromatic substitution reactions, making it valuable in the synthesis of various substituted aromatic compounds .
Properties
CAS No. |
31326-29-1 |
|---|---|
Molecular Formula |
C22H34ClN3O3 |
Molecular Weight |
424.0 g/mol |
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H16O2.C4H13N3.C3H5ClO/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;5-1-3-7-4-2-6;4-1-3-2-5-3/h3-10,16-17H,1-2H3;7H,1-6H2;3H,1-2H2 |
InChI Key |
OMGYJVVEGHXIGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl.C(CNCCN)N |
Related CAS |
68610-56-0 31326-29-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(e)-(2,4-Dichlorophenyl)diazenyl]propanedinitrile](/img/structure/B14155640.png)
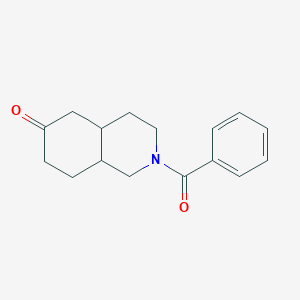
![[(E,3E)-3-methoxyiminoprop-1-enyl]boronic acid](/img/structure/B14155644.png)
![1-[(2-Nitrophenyl)sulfonyl]-4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazine](/img/structure/B14155647.png)
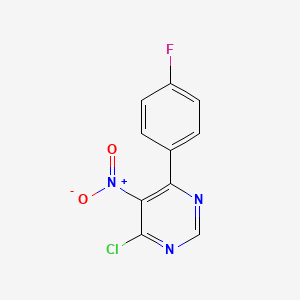
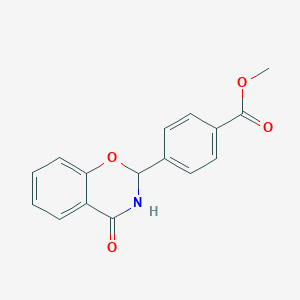
![N-benzyl-N-[3-(furan-2-yl)-4-methylpentyl]propanamide](/img/structure/B14155676.png)
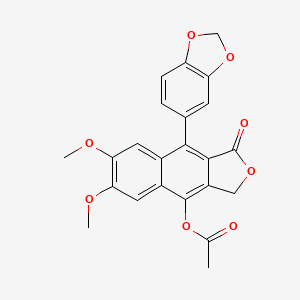
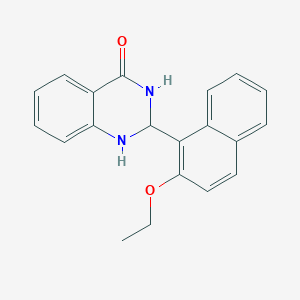
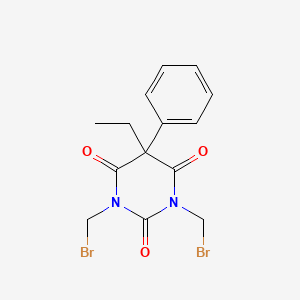
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-fluorobenzohydrazide](/img/structure/B14155696.png)
